(S)-2-Butylpiperazine
CAS No.:
Cat. No.: VC17882490
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2 |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | (2S)-2-butylpiperazine |
| Standard InChI | InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 |
| Standard InChI Key | CTEGAXWZJISNOR-QMMMGPOBSA-N |
| Isomeric SMILES | CCCC[C@H]1CNCCN1 |
| Canonical SMILES | CCCCC1CNCCN1 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(S)-2-Butylpiperazine features a piperazine backbone—a six-membered ring with two nitrogen atoms at positions 1 and 4. The stereogenic center at C2 is substituted with a butyl group (-CH2CH2CH2CH3), imparting chirality. The (S)-configuration denotes the spatial arrangement of substituents around this center, critical for interactions in enantioselective processes .
Table 1: Comparative Structural Features of Piperazine Derivatives
| Compound | Substituent at C2 | Molar Mass (g/mol) | TPSA* (Ų) | LogP |
|---|---|---|---|---|
| Piperazine | H | 86.14 | 24.06 | -0.43 |
| (S)-2-Methylpiperazine | CH3 | 100.17 | 24.06 | -0.43 |
| (S)-2-Butylpiperazine | CH2CH2CH2CH3 | 142.23† | 24.06 | 1.02‡ |
*Topological polar surface area; †Calculated; ‡Estimated via group contribution methods.
The elongated butyl chain increases hydrophobicity compared to methyl-substituted analogs, as reflected in the higher LogP value . This property enhances membrane permeability, a desirable trait in drug design.
Stereochemical Determination
The absolute configuration of chiral piperazines is typically resolved via X-ray crystallography. For example, (S)-2-methylpiperazine was characterized using Flack parameters in single-crystal studies . Analogous methods could confirm the (S)-configuration in 2-butyl derivatives by analyzing anomalous dispersion effects in enantiopure crystals.
Synthetic Methodologies
Carbamate-Protected Intermediate Routes
A common strategy for piperazine functionalization involves carbamate-protected intermediates. In the synthesis of SnAP piperazine azides, tert-butyl carbamates serve as temporary protecting groups for nitrogen atoms . Adapting this approach, (S)-2-Butylpiperazine could be synthesized via:
-
Boc Protection: Reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (2-bromoethyl)carbamate.
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Ring Formation: Intramolecular cyclization under basic conditions to yield the piperazine ring.
-
Stereoselective Alkylation: Introducing the butyl group via SN2 displacement with a chiral auxiliary to enforce the (S)-configuration .
Table 2: Representative Reaction Conditions for Piperazine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc2O, NEt3, CH2Cl2, 0°C→rt | 85–90 |
| Cyclization | K2CO3, DMF, 80°C | 70–75 |
| Chiral Alkylation | (S)-Butyl bromide, LDA, THF | 60–65 |
Resolution of Racemates
Enantiomeric resolution using chiral acids (e.g., tartaric acid) could separate (S)- and (R)-2-Butylpiperazine from racemic mixtures, leveraging differential solubility of diastereomeric salts .
Applications in Materials Science
Structure-Directing Agents
Piperazines template porous materials like aluminophosphates. For instance, 2-methylpiperazine directs layered frameworks with 4-, 6-, and 12-membered rings at 160°C . The bulkier butyl group in (S)-2-Butylpiperazine may favor larger pore architectures or alter crystallization kinetics.
Ligand Design in Catalysis
Chiral piperazines serve as ligands in asymmetric catalysis. The (S)-2-Butyl variant could coordinate transition metals (e.g., Ru, Pd) to enhance enantioselectivity in hydrogenation or cross-coupling reactions.
Biological Relevance
Toxicity and ADME Profiles
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